3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide

physicochemical profiling drug-likeness library design

A differentiated entry in the pyrazolo[1,5-a]pyridine-5-carboxamide class, featuring a synthesis-critical phenylthioether linker absent in simpler analogs. This moiety's impact on conformational flexibility and metabolic susceptibility makes it a strategic tool for kinase selectivity mapping and S-oxidation liability profiling. Paired procurement with analogs enables direct structure-activity comparisons across cancer panels. Ideal for diversity-oriented libraries aiming to bridge unexplored kinome space.

Molecular Formula C16H15N3OS
Molecular Weight 297.38
CAS No. 2034258-00-7
Cat. No. B2566414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide
CAS2034258-00-7
Molecular FormulaC16H15N3OS
Molecular Weight297.38
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCC(=O)NC2=CC3=CC=NN3C=C2
InChIInChI=1S/C16H15N3OS/c20-16(8-11-21-15-4-2-1-3-5-15)18-13-7-10-19-14(12-13)6-9-17-19/h1-7,9-10,12H,8,11H2,(H,18,20)
InChIKeyUFELQOLYTDAGRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034258-00-7): Scaffold Identity, Physicochemical Profile, and Procurement Context


3-(Phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034258-00-7, PubChem CID 86266854) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyridine carboxamide class [1]. This scaffold is widely recognized as a privileged kinase-inhibitor chemotype, with clinically validated exemplars including the FDA-approved RET inhibitor selpercatinib (RETEVMO®) [2] and numerous pre-clinical TrkA, PI3Kα, and EphB3 inhibitors [3][4]. The compound incorporates a phenylthioether side-chain linked via a propanamide spacer to the pyrazolo[1,5-a]pyridin-5-amine core, with a molecular weight of 297.4 g/mol, calculated logP of 2.4, topological polar surface area of 71.7 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. It is currently cataloged by several screening compound suppliers for research use only and has no recorded clinical trial history [5].

Why Pyrazolo[1,5-a]pyridine Propanamides Are Not Interchangeable: The Structural Determinant of the Phenylthioether Linker in CAS 2034258-00-7


Within the pyrazolo[1,5-a]pyridine carboxamide chemotype, minor structural variations at the N-acyl side-chain produce profound shifts in kinase selectivity, potency, and ADME properties. Published SAR studies on this scaffold demonstrate that the identity of the terminal aryl/heteroaryl group and the nature of the linker atom (methylene vs. thioether vs. sulfonyl) are critical determinants of p110α isoform selectivity [1] and EphB3 inhibitory potency [2]. Specifically, the phenylthioether side-chain present in CAS 2034258-00-7 introduces a sulfur atom at the β-position of the propanamide linker—a feature absent in the simpler 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034547-39-0) and the 4-methoxyphenyl analog (CAS 2034266-28-7). This thioether moiety alters both the conformational flexibility (five rotatable bonds vs. four in the phenyl analog [3]) and the electronic character of the side-chain, which in structurally related PI3K inhibitor series has been shown to modulate isoform selectivity and metabolic stability [1]. Consequently, generic substitution among these cataloged analogs is unwarranted without confirmatory biochemical profiling.

Quantitative Differentiation Evidence for 3-(Phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034258-00-7) Against Closest Structural Analogs


Thioether vs. Methylene Linker: Physicochemical Property Divergence Between CAS 2034258-00-7 and CAS 2034547-39-0

The target compound (CAS 2034258-00-7) incorporates a phenylthioether side-chain (Ph-S-CH₂-CH₂-CO-NH-), whereas its closest analog, 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034547-39-0), uses a simple phenylpropyl linker (Ph-CH₂-CH₂-CO-NH-). This atom substitution increases molecular weight (297.4 vs. 279.3 g/mol), logP (2.4 vs. 1.8), topological polar surface area (71.7 vs. 63.3 Ų), and heavy atom count (21 vs. 20) [1]. The additional sulfur atom also increases hydrogen bond acceptor count (from 3 to 4) [1]. In the pyrazolo[1,5-a]pyridine PI3K inhibitor series, analogous linker modifications from methylene to thioether produced measurable shifts in p110α IC₅₀ values and altered isoform selectivity profiles [2].

physicochemical profiling drug-likeness library design

Phenylthioether vs. 4-Methoxyphenyl Substituent: Differential MCF-7 Cytotoxicity Provides Class-Level Reference for CAS 2034258-00-7

The 4-methoxyphenyl analog 3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034266-28-7) has been reported to exhibit an IC₅₀ of approximately 25 µM against MCF-7 breast cancer cells after 48-hour treatment [1]. While no published MCF-7 data exist for CAS 2034258-00-7, the structural divergence—4-methoxyphenyl vs. phenylthioether at the side-chain terminus—constitutes a pharmacophoric replacement that in related kinase inhibitor series has been shown to alter both target potency and cytotoxicity profiles [2]. This provides a class-level baseline for anticipating differential cellular activity between these two commercially available analogs.

cytotoxicity anticancer screening structural analog comparison

Structural Determinants of Kinase Selectivity: Positional SAR from the Pyrazolo[1,5-a]pyridine Chemotype Predicts Divergent Target Engagement for CAS 2034258-00-7

Published SAR studies on pyrazolo[1,5-a]pyridine-5-substituted analogs demonstrate that substituents at the 5-position of the bicyclic core directly modulate kinase selectivity. In the EphB3 inhibitor series, introduction of phenyl or small electron-donating substituents at the 5-position increased EphB3 inhibitory activity, while the nature of the anilide/acyl side-chain tuned selectivity across a panel of 288 kinases [1]. In the PI3K inhibitor series, the 2,5-substitution pattern on the terminal phenyl ring was critical for p110α activity; replacement of the sulfonyl linker with carbonyl or thioether groups altered isoform selectivity [2]. CAS 2034258-00-7 bears the pyrazolo[1,5-a]pyridin-5-yl core with a phenylthioether-propanamide side-chain—a substitution pattern not explicitly profiled in either published kinase panel, making its selectivity profile distinct from, but class-level inferable from, these well-characterized series.

kinase selectivity structure-activity relationship target prediction

Drug-Likeness and Lead-Likeness Metrics: CAS 2034258-00-7 Passes All RO5 Filters with a Profile Distinct from Clinical-Stage Pyrazolo[1,5-a]pyridines

CAS 2034258-00-7 satisfies all Lipinski Rule of Five criteria with zero violations (MW 297.4 ≤ 500; logP 2.4 ≤ 5; HBD 1 ≤ 5; HBA 3 ≤ 10) [1]. In contrast, the FDA-approved pyrazolo[1,5-a]pyridine RET inhibitor selpercatinib has MW 525.6 g/mol, logP 3.8, and 1 RO5 violation [2]. The lower molecular weight and moderate lipophilicity of CAS 2034258-00-7 position it as a fragment-like or early lead-like compound suitable for further optimization, whereas selpercatinib represents a late-stage, target-optimized drug. The thioether moiety in CAS 2034258-00-7 may also confer distinct metabolic liabilities (potential S-oxidation to sulfoxide/sulfone) relative to carbon-linked analogs, a consideration relevant to in vivo study design [3].

drug-likeness lead optimization ADME prediction

Recommended Research Applications for 3-(Phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034258-00-7) Based on Available Evidence


Kinase Inhibitor Screening Library Diversification with a Novel Pyrazolo[1,5-a]pyridine Chemotype

CAS 2034258-00-7 represents a structurally distinct entry in the pyrazolo[1,5-a]pyridine-5-carboxamide series, featuring a phenylthioether side-chain not present in published kinase inhibitor SAR studies [1][2]. For organizations building diversity-oriented kinase screening libraries, this compound fills a gap between the extensively characterized benzenesulfonohydrazide PI3K inhibitors (e.g., Kendall et al., 2012) and the 2-chloroanilide EphB3 series (Qiao et al., 2009). Its favorable lead-like properties (MW 297.4, logP 2.4) [3] and the established tractability of the pyrazolo[1,5-a]pyridine scaffold for medicinal chemistry optimization [4] make it suitable as a starting point for hit-to-lead campaigns targeting underexplored kinases.

Comparative Metabolic Stability Studies of Thioether- vs. Methylene-Linked Pyrazolo[1,5-a]pyridine Propanamides

The phenylthioether linker in CAS 2034258-00-7 introduces a sulfur atom susceptible to oxidative metabolism (CYP450-mediated S-oxidation to sulfoxide and sulfone metabolites), a liability not shared by the all-carbon analog CAS 2034547-39-0 [3]. Researchers investigating structure-metabolism relationships in the pyrazolo[1,5-a]pyridine class can use CAS 2034258-00-7 as a probe to quantify the impact of thioether incorporation on mouse or human liver microsome stability (t₁/₂) and intrinsic clearance (CL_int). This application is supported by published microsomal stability data for related pyrazolo[1,5-a]pyridine analogs [1] and by the established precedent that thioether-to-methylene replacement alters metabolic profiles in other chemical series.

Computational Target Prediction and Proteome-Wide Affinity Profiling of an Under-Characterized Scaffold

Given the absence of published target engagement data for CAS 2034258-00-7, this compound is well-suited for computational target fishing (e.g., SEA, SwissTargetPrediction) followed by experimental validation via kinome-wide profiling (e.g., DiscoverX KINOMEscan or Reaction Biology Corp. panel). Published 288-kinase selectivity data for the related 5-substituted pyrazolo[1,5-a]pyridine LDN-211904 [1] provides a methodological template and comparator dataset. The distinct phenylthioether pharmacophore of CAS 2034258-00-7 may reveal kinase targets not engaged by previously profiled members of this scaffold class.

Cytotoxicity Screening in Oncology Panels Referenced Against the 4-Methoxyphenyl Analog

The documented MCF-7 cytotoxicity (IC₅₀ ≈ 25 µM) of the structurally analogous 3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034266-28-7) [5] provides a class-level benchmark for oncology-focused screening of CAS 2034258-00-7. Procurement of both compounds enables a paired structure-activity comparison across a panel of cancer cell lines (e.g., NCI-60 or custom panels), where the impact of the 4-methoxyphenyl-to-phenylthioether substitution on cytotoxicity, cell cycle arrest, and apoptosis induction can be systematically quantified.

Quote Request

Request a Quote for 3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.